molecular formula C53H91N19O11 B142026 Ras inhibitory peptide CAS No. 159088-48-9

Ras inhibitory peptide

Katalognummer: B142026
CAS-Nummer: 159088-48-9
Molekulargewicht: 1170.4 g/mol
InChI-Schlüssel: KDEHBKGSNFLJSF-QMAXXTOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ras Inhibitory Peptide is a macrocyclic peptide designed to inhibit the activity of the Ras protein, which plays a crucial role in cell signaling pathways related to cell survival and proliferation. The Ras protein is often mutated in various cancers, making it a significant target for cancer therapy. The this compound specifically targets the KRAS isoform, which is the most commonly mutated form in human cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ras Inhibitory Peptide involves the use of unnatural amino acids and macrocyclic linkers. The process typically starts with the selection of amino acid building blocks based on their chemical diversity and reactivity. These building blocks are then coupled using amide coupling reactions to form the peptide chain. The macrocyclic structure is achieved through disulfide-mediated linkages or other macrocyclic linkers .

Industrial Production Methods: Industrial production of this compound can be accelerated using automated ligand identification systems (ALIS) and mass-encoded mini-libraries of macrocyclic peptides. This method allows for the rapid generation of structure-activity relationship (SAR) data and optimization of peptide stability and permeability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ras-inhibitorisches Peptid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit verbesserter Stabilität, Bindungsaffinität und zellulärer Aktivität .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Direct Inhibition of Mutant Ras Proteins
    • KRpep-2d : A cyclic peptide that selectively binds to KRAS(G12D), inhibiting its conversion from GDP-bound to GTP-bound forms. This peptide has shown significant suppression of cell proliferation in cancer cell lines expressing mutant KRAS .
    • RMC-7977 : A broad-spectrum inhibitor that targets both mutant and wild-type Ras proteins. In preclinical models of pancreatic ductal adenocarcinoma (PDAC), RMC-7977 demonstrated potent anti-tumor activity by inducing apoptosis and suppressing ERK signaling pathways .
  • Cell-Penetrating Peptides
    • Recent advancements have led to the development of bicyclic peptides that combine Ras inhibitory sequences with cell-penetrating motifs. These peptides can effectively enter cells and inhibit Ras-effector interactions, making them viable candidates for therapeutic agents .
  • Nanoparticle Formulations
    • The nanoformulation of K-Ras(G12D)-inhibitory peptides like KS-58 has shown promise in treating colorectal and pancreatic cancers. These formulations enhance the bioavailability and efficacy of the peptides against solid tumors .

Diagnostic Applications

Ras inhibitory peptides are also being explored for their potential as diagnostic tools:

  • They can be used to identify the presence of active Ras proteins in tumor tissues, aiding in the stratification of patients who may benefit from targeted therapies.
  • The binding affinity of these peptides to specific Ras mutations can be employed in assays to monitor disease progression or response to treatment.

Research Applications

  • Understanding Molecular Mechanisms
    • RIPs facilitate the study of Ras signaling pathways by providing tools to dissect the molecular interactions involved in cancer progression. For instance, studies using KRpep-2d have elucidated the structural dynamics between Ras proteins and their downstream effectors .
  • High-Throughput Screening
    • Libraries of cyclic peptides are being screened for their ability to inhibit Ras signaling. This approach allows researchers to identify novel inhibitors that could be further optimized for therapeutic use .
  • Case Studies
    • Clinical trials involving RMC-6236 have provided insights into the efficacy of Ras inhibitors in patients with advanced solid tumors harboring RAS mutations. Observations include sustained inhibition of RAS pathway signaling markers and induction of apoptosis, highlighting the clinical relevance of RIPs .

Summary Table of Key Ras Inhibitory Peptides

Peptide NameTargeted MutationMechanism of ActionApplication Area
KRpep-2dKRAS(G12D)Inhibits GTP bindingTherapeutic
RMC-7977Broad-spectrumInhibits active formsTherapeutic
KS-58KRAS(G12D)Nanoparticle deliveryTherapeutic
Bicyclic PeptidesVariousDisrupts effector interactionsResearch

Wirkmechanismus

Ras Inhibitory Peptide exerts its effects by binding to the KRAS protein and inhibiting its interaction with downstream signaling molecules. This inhibition disrupts the MAPK and AKT pathways, which are crucial for cell survival and proliferation. The peptide’s binding to KRAS is facilitated by its macrocyclic structure and specific amino acid residues that interact with the protein’s binding pockets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ras Inhibitory Peptide is unique due to its macrocyclic structure, which provides high binding affinity and specificity for KRAS. Unlike small molecule inhibitors, the peptide can disrupt protein-protein interactions that are typically challenging to target with small molecules .

Biologische Aktivität

Ras proteins, including KRas, NRas, and HRas, are pivotal in regulating cellular signaling pathways that control cell growth and differentiation. Mutations in Ras genes are implicated in various cancers, making them critical targets for therapeutic intervention. Ras inhibitory peptides have emerged as promising agents to disrupt the aberrant signaling associated with these mutations. This article reviews the biological activity of Ras inhibitory peptides, highlighting their mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

Ras proteins function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. The activation of Ras is facilitated by guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP. Conversely, GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP to GDP, thus turning off the Ras signal. Ras inhibitory peptides target various aspects of this cycle:

  • Inhibition of Ras-GTP Interaction : Some peptides prevent Ras from binding to GTP, thereby maintaining it in an inactive state.
  • Blocking Effector Interactions : Other peptides disrupt the interaction between Ras and its downstream effectors (e.g., Raf, PI3K), which are crucial for propagating growth signals.
  • Induction of Apoptosis : Certain peptides can trigger programmed cell death in Ras-mutant cells by inhibiting survival signaling pathways.

Efficacy in Preclinical Studies

Numerous studies have demonstrated the efficacy of Ras inhibitory peptides in vitro and in vivo. Below is a summary of notable findings:

Peptide NameTargeted Ras MutantIC50 (μM)Mechanism of ActionIn Vivo Efficacy
B4-27KRasG12V0.70Inhibits Ras-Raf interactionSuppressed tumor growth at 1-5 mg/kg
KRpep-2dKRasG12D1.6Binds to KRasG12D, inhibiting GDP-GTP exchangeInduced apoptosis in cell lines
Cyclorasin 9A5Wild-type & Mutant3Blocks both RAF/MEK/ERK and PI3K/AKT pathwaysInduced apoptosis in lung cancer cells
KS-58KRasG12D22Inhibits proliferation of mutant cancer cellsReduced tumor growth by 65% in xenografts

Clinical Case Studies

Recent clinical trials have explored the therapeutic potential of Ras inhibitors:

  • RMC-6236 : In a trial involving patients with pancreatic cancer, RMC-6236 demonstrated time- and concentration-dependent inhibition of RAS pathway signaling markers such as pERK and pAKT. Sustained inhibition was observed for up to 48 hours post-treatment, leading to significant tumor regression in some patients .
  • RMC-7977 : This reversible tri-complex RAS inhibitor showed broad-spectrum activity against both mutant and wild-type KRAS. It effectively suppressed downstream signaling pathways and induced apoptosis across various KRAS-expressing cancer cell lines .

Research Findings

The ongoing research into Ras inhibitory peptides reveals several important trends:

  • Selectivity : Many new peptides exhibit selectivity for specific Ras mutants, which may reduce off-target effects and improve therapeutic outcomes.
  • Cell Permeability : Enhancements in the design of these peptides aim to improve their ability to penetrate cell membranes while maintaining stability against metabolic degradation.
  • Combination Therapies : There is a growing interest in using Ras inhibitors alongside other therapies (e.g., chemotherapy or immunotherapy) to enhance overall efficacy.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H91N19O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332156
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159088-48-9
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ras inhibitory peptide
Reactant of Route 2
Ras inhibitory peptide
Reactant of Route 3
Ras inhibitory peptide
Reactant of Route 4
Ras inhibitory peptide
Reactant of Route 5
Ras inhibitory peptide
Reactant of Route 6
Ras inhibitory peptide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.